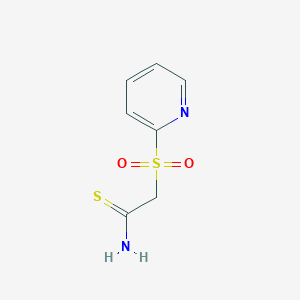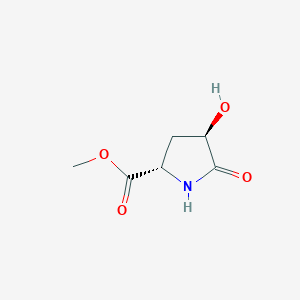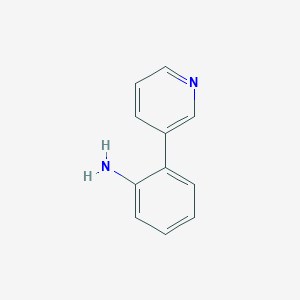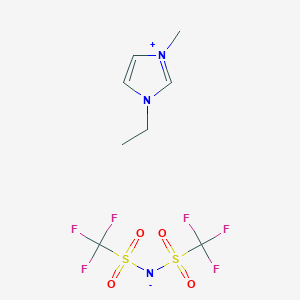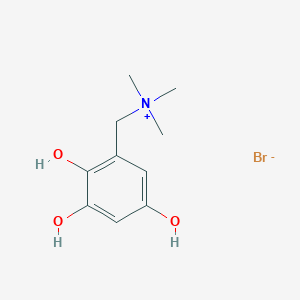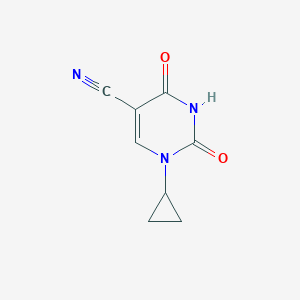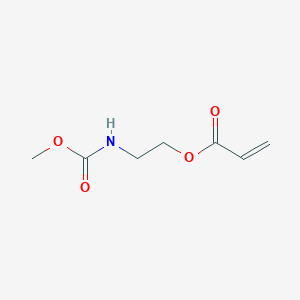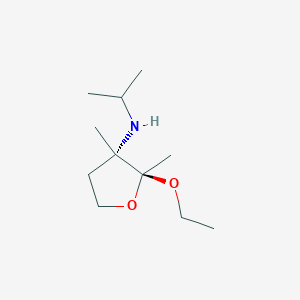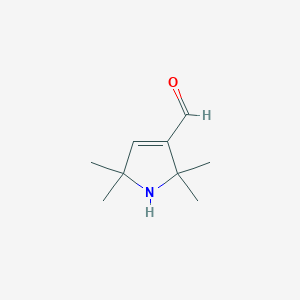
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole, also known as FMTP, is a pyrrole derivative that has gained attention in recent years due to its potential applications in scientific research. FMTP is a highly reactive compound that can be synthesized using various methods, and its unique chemical properties make it an attractive option for use in various fields of study.
作用機序
The mechanism of action of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger, which can help to reduce oxidative stress in cells. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.
生化学的および生理学的効果
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, inhibiting the activity of certain enzymes, and inducing apoptosis in cancer cells. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole in lab experiments is its high reactivity, which makes it a useful tool for studying chemical reactions and mechanisms. However, its high reactivity also makes it difficult to handle and store, and it can be dangerous if not handled properly. Additionally, 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is relatively expensive to synthesize, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole, including further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use in the development of new materials for use in organic electronics. Additionally, the development of new synthesis methods for 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole may help to make it more accessible for use in scientific research.
合成法
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde with an amine to form a cyclic imine, which is then reduced to form 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole. The Vilsmeier-Haack reaction involves the reaction of an amine with a chloroformate to form an intermediate, which is then reacted with an aldehyde to form 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
科学的研究の応用
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has been used in various scientific research applications, including in the development of fluorescent sensors for the detection of metal ions and in the synthesis of new materials for use in organic electronics. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been studied for its potential use in the development of new drugs, as it has been shown to have anti-inflammatory and anti-cancer properties.
特性
CAS番号 |
170810-86-3 |
|---|---|
製品名 |
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole |
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
2,2,5,5-tetramethyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c1-8(2)5-7(6-11)9(3,4)10-8/h5-6,10H,1-4H3 |
InChIキー |
RRYCUZQBGRXPAO-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
正規SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
同義語 |
1H-Pyrrole-3-carboxaldehyde, 2,5-dihydro-2,2,5,5-tetramethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



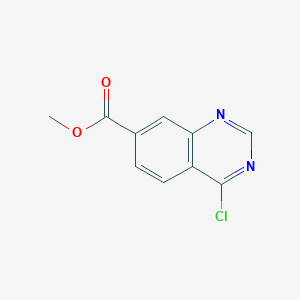
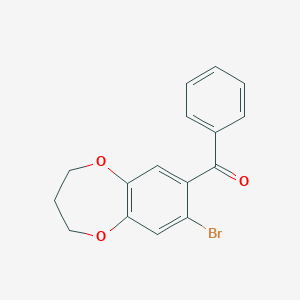
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)
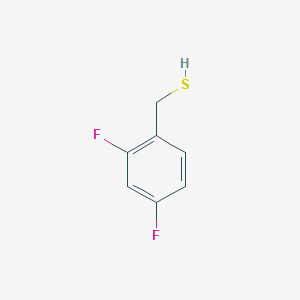
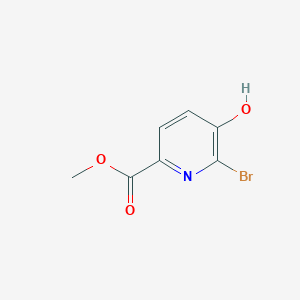
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
